![molecular formula C21H20N2O4S B2893692 (E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-62-5](/img/structure/B2893692.png)
(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound is a derivative of acrylamide and thiophene, both of which are common in organic chemistry . Acrylamides are often used in the production of polymers, while thiophenes are found in many important molecules, including some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the acrylamide and thiophene groups . These groups can participate in a variety of chemical reactions, which could potentially alter the structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure and functional groups present. For example, the presence of the acrylamide group could make the compound polar, while the presence of the thiophene could potentially make the compound aromatic .Scientific Research Applications
Medical Adhesives
Cyanoacrylate adhesives are known for their low toxicity, biocompatibility, and fairly rapid biodegradation, making them suitable for medical applications such as surgical glue or tissue adhesives .
3D Prototyping
Cyanoacrylates have been used in creating 3D prototyping models due to their high curing speed at room temperature and strong adhesion properties .
Forensic Science
In forensic science, cyanoacrylates are utilized for fingerprinting to develop latent fingerprints on non-porous surfaces .
Drug Delivery Systems
Cyanoacrylate compounds have been explored as drug carriers for prolonged action, potentially allowing for controlled release of medication over time .
Dental Applications
Some cyanoacrylates are used in dental practices, particularly in glass ionomer cements which are dental restorative materials used in fillings .
Nanofiber Production
The ability to form crosslinked structures makes cyanoacrylates suitable for producing nanofibers, which have applications in various fields including filtration and textiles .
Mechanism of Action
Target of Action
Similar compounds such as 2-cyano-3-arylaniline-derived acrylamides have been used in the synthesis of biologically and pharmacologically important 2-propenoylamides .
Mode of Action
It’s known that similar compounds undergo oxidative decarboxylative cascade cyclization . This reaction exhibits a broad substrate scope and provides efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines .
Biochemical Pathways
The compound is likely involved in the cascade cyclization of α-keto acids with 2-cyano-3-arylaniline-derived acrylamides . This reaction provides an efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines . .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have shown to possess antioxidant and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . .
properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-15-7-5-6-13(11-15)10-14(12-22)19(24)23-20-18(21(25)27-2)16-8-3-4-9-17(16)28-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,23,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVOHMLKDGXRSU-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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